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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxamide

CAS No.: 89323-09-1

Cat. No.: B1280228

Get Quote

An in-depth analysis of 5-aminopyrazine-2-carboxamide derivatives reveals a versatile

scaffold with tunable biological activities, ranging from antimicrobial to anticancer and antiviral

properties. This guide compares the structure-activity relationships of various derivatives,

presenting key quantitative data, experimental methodologies, and visual representations of

associated biological pathways and workflows.

The 5-aminopyrazine-2-carboxamide core is a privileged scaffold in medicinal chemistry,

leading to the development of compounds targeting a diverse array of biological targets.

Modifications to the pyrazine ring, the carboxamide linker, and the terminal phenyl or other

cyclic moieties have profound effects on the potency and selectivity of these derivatives. This

comparative guide synthesizes findings from several key studies to elucidate the SAR of this

important class of molecules.

Comparative Biological Activity
The biological activities of 5-aminopyrazine-2-carboxamide derivatives are highly dependent

on the substitution patterns on the pyrazine and the N-phenyl rings. The following tables

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1280228#bc-rfq
https://www.benchchem.com/product/b1280228/docs?utm_src=pdf-body#structure-activity-relationship-sar-of-5-aminopyrazine-2-carboxamide-derivatives-a-comparative-guide
https://www.benchchem.com/product/b1280228/docs?utm_src=pdf-body#structure-activity-relationship-sar-of-5-aminopyrazine-2-carboxamide-derivatives-a-comparative-guide
https://www.benchchem.com/product/b1280228/docs?utm_src=pdf-body#structure-activity-relationship-sar-of-5-aminopyrazine-2-carboxamide-derivatives-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280228?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarize the quantitative data from various studies, highlighting the impact of these

substitutions on their antimycobacterial, antibacterial, antiviral, and kinase inhibitory activities.

Antimycobacterial and Antibacterial Activity
A series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for

their anti-infective properties. While none of the tested compounds showed significant activity

against Mycobacterium tuberculosis H37Rv, M. kansasii, or M. avium at concentrations up to

100 µg/mL, some derivatives exhibited moderate antibacterial and antiviral effects.[1] For

instance, 5-amino-N-(2,5-dimethylphenyl) pyrazine-2-carboxamide demonstrated moderate

activity against Staphylococcus aureus.[1][2]

In a different study focusing on 3-aminopyrazine-2-carboxamide derivatives, substitutions on

the N-phenyl ring were found to be critical for antimycobacterial activity against M. tuberculosis

H37Rv. The most active compound in this series was 3-amino-N-(2,4-

dimethoxyphenyl)pyrazine-2-carboxamide.[3] Another study on adenosine-mimicking

derivatives of 3-aminopyrazine-2-carboxamide identified 4'-substituted 3-(benzamido)pyrazine-

2-carboxamides as potent against various mycobacterial strains, including multidrug-resistant

M. tuberculosis.[4]

Compound
ID

R1 (at
position 5)

R2 (on N-
phenyl)

Target
Organism

Activity
(MIC)

Reference

3 -NH2 2,5-dimethyl
Staphylococc

us aureus
62.5 µM [1][2]

17 3-amino
2,4-

dimethoxy

Mycobacteriu

m

tuberculosis

H37Rv

12.5 µg/mL

(46 µM)
[3]

4'-substituted

3-

(benzamido)p

yrazine-2-

carboxamide

s

3-benzamido
4'-

substituents

Mycobacteriu

m

tuberculosis

1.95 - 31.25

µg/mL
[4]
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Antiviral Activity
Several 5-amino-N-phenylpyrazine-2-carboxamides displayed moderate antiviral activity

against influenza A viruses in the tens of micromolar range.[1][2] A separate investigation into

pyrazine conjugates for activity against SARS-CoV-2 identified several potent compounds.

Notably, some pyrazine-triazole conjugates and a benzothiazole derivative showed significant

potency and favorable selectivity indices compared to the reference drug, Favipiravir.[5]

Compoun
d ID

Core
Structure

Target
Virus

Activity
(IC50)

Cytotoxic
ity (CC50)

Selectivit
y Index
(SI)

Referenc
e

5e

Pyrazine-

triazole

conjugate

SARS-

CoV-2
0.477 µM 4.916 µM 10.3 [5]

12i

(S)‐N‐(1‐

(benzo[d]th

iazol‐2‐yl)‐

2‐

phenylethyl

)pyrazine‐

2‐

carboxami

de

SARS-

CoV-2
0.3638 µM 1.396 µM 3.837 [5]

Favipiravir

(Reference

)

-
SARS-

CoV-2
1.382 µM 5.262 µM 3.807 [5]

Kinase Inhibition
The 5-aminopyrazine-2-carboxamide scaffold has also been successfully employed in the

development of kinase inhibitors. A study on inhibitors of the mitotic kinase Nek2 revealed that

the aminopyrazine ring forms crucial hydrogen bonds with the kinase hinge region.[6] More

recently, 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent inhibitors

of Fibroblast Growth Factor Receptors (FGFR). SAR exploration led to the identification of a

pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[7]
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Compound ID Target Kinase Activity (IC50)
Key Structural
Features

Reference

2 Nek2 -

Aminopyrazine

core,

trimethoxyphenyl

group, piperidine

ring

[6]

18i FGFR1-4 Submicromolar

3-amino-N-(3,5-

dihydroxyphenyl)

-6-

methylpyrazine-

2-carboxamide

core

[7]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are the protocols for key biological assays cited in this guide.

Antimycobacterial Susceptibility Testing
The antimycobacterial activity of the compounds is typically determined using a broth

microdilution method. A standardized protocol is as follows:

Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis

H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth supplemented with

OADC) and adjusted to a McFarland standard of 0.5.

Compound Preparation: The test compounds are dissolved in DMSO to a stock

concentration and then serially diluted in the broth in a 96-well microtiter plate.

Inoculation: The mycobacterial suspension is added to each well containing the diluted

compounds.

Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days).
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits the visible growth of the

mycobacteria.

Antiviral Assay (SARS-CoV-2)
The antiviral activity against SARS-CoV-2 is often evaluated using a plaque reduction assay or

a cell viability assay.

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a

confluent monolayer.

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a

short period.

Virus Infection: The cells are then infected with a known titer of SARS-CoV-2.

Incubation: The infected cells are incubated for a period to allow for viral replication and

cytopathic effect (CPE) development.

Quantification of Antiviral Activity: The IC50 is determined by measuring the reduction in viral

plaques or by assessing cell viability using assays like the MTT assay. The CC50 is

determined in parallel on uninfected cells to assess compound cytotoxicity.

Kinase Inhibition Assay (FGFR)
The inhibitory activity against FGFR kinases is typically measured using a biochemical assay.

Assay Components: The assay mixture contains the recombinant FGFR kinase, a suitable

substrate (e.g., a synthetic peptide), and ATP.

Compound Addition: The test compounds are added to the assay mixture at various

concentrations.

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a

specific temperature for a set time.
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Detection: The phosphorylation of the substrate is quantified using methods such as

luminescence-based assays (e.g., Kinase-Glo) or immunoassays (e.g., ELISA).

IC50 Determination: The IC50 value is calculated as the concentration of the compound that

inhibits 50% of the kinase activity.

Visualizing Biological and Experimental
Frameworks
Graphical representations of signaling pathways and experimental workflows provide a clear

and concise understanding of the complex relationships involved in SAR studies.

FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding

to fibroblast growth factors (FGFs), activate downstream signaling pathways like the MAPK and

AKT pathways, which are crucial for cell proliferation, survival, and migration.[7] The diagram

below illustrates this signaling cascade.
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Caption: FGFR signaling pathway and the inhibitory action of 5-aminopyrazine-2-
carboxamide derivatives.
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General Experimental Workflow for SAR Studies
The process of conducting an SAR study involves a cyclical process of designing, synthesizing,

and testing new chemical entities to optimize their biological activity.

Design

Synthesis Testing

Analysis
Compound Design
(Based on SAR)

Chemical Synthesis
Biological Evaluation

(e.g., MIC, IC50)

SAR Analysis
Iterative Optimization

Click to download full resolution via product page

Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.

Logical Relationships in SAR of Anti-Infective
Derivatives
The anti-infective activity of 5-aminopyrazine-2-carboxamide derivatives is influenced by the

nature and position of substituents on the N-phenyl ring.
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Caption: Factors influencing the biological activity of N-phenyl substituted derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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